Melamine pyrophosphate

Description

Properties

IUPAC Name |

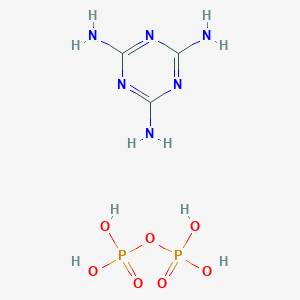

phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTOTRSSGPPNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N6O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13518-93-9, 94159-17-8 | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15541-60-3 | |

| Record name | Melamine (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering

Polycondensation Pathways from Melamine (B1676169) Orthophosphate

The conversion of melamine orthophosphate to melamine pyrophosphate is a cornerstone of its synthesis, proceeding through controlled thermal condensation. This process involves the dehydration and subsequent linkage of orthophosphate moieties to form pyrophosphate structures, with melamine acting as a counter-ion.

Thermal Condensation Processes and Parameters (e.g., Temperature, Heating Rate)

The thermal condensation of melamine orthophosphate into this compound is a well-documented process that occurs within a specific temperature range. The reaction is endothermic and involves the release of water as phosphoric acid units condense. google.com Generally, the formation of this compound from melamine orthophosphate takes place between 250°C and 300°C. d-nb.info If the temperature is increased further, to between 300°C and 330°C, higher condensed products like melamine polyphosphate are formed. d-nb.info

The heating rate is a critical parameter influencing the reaction. Studies have been conducted using various heating rates, such as 2, 5, 10, 20, and 40 K/min, to investigate the kinetics of the condensation process. researchgate.net The process can be carried out through calcination of melamine orthophosphate, with some methods specifying a temperature range of 170°C to 325°C. google.com Industrial processes may involve heating the equimolar reaction product of melamine and orthophosphoric acid at 260°C to 320°C for 1 to 10 hours. google.com Temperatures below 260°C result in incomplete polyphosphorylation, while temperatures exceeding 320°C can lead to decomposition reactions. google.com

Table 1: Thermal Condensation Parameters for this compound Synthesis

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Formation Temperature | 250°C - 300°C | d-nb.info |

| Calcination Temperature | 170°C - 325°C | google.com |

| Industrial Heating Temperature | 260°C - 320°C | google.com |

| Industrial Heating Time | 1 - 10 hours | google.com |

| Investigated Heating Rates | 2, 5, 10, 20, 40 K/min | researchgate.net |

Investigations of Reaction Kinetics and Conversion

The kinetics of the two-stage condensation of melamine orthophosphate to this compound and subsequently to melamine polyphosphate have been studied under non-isothermal conditions. d-nb.info The activation energy of this process has been determined using methods such as the Kissinger method and the isoconversional Kissinger–Akahira–Sunose method. d-nb.inforesearchgate.net These investigations reveal that the activation energy is highly dependent on the extent of conversion, which points to the complexity of the reaction. researchgate.net

Kinetic analyses have been performed to understand the transformation. For the first stage of condensation (formation of this compound), the F1 Mampel model was found to best describe the process. The second stage (formation of melamine polyphosphate) was best described by the Avrami–Erofeev equation (A2). researchgate.net These models provide a good fit with experimental data. researchgate.net The study of reaction kinetics is crucial for optimizing the synthesis process to achieve a high conversion ratio. tandfonline.com

Formation of Higher Condensation Products (e.g., Melamine Polyphosphate)

Upon further heating, this compound can undergo additional condensation to form melamine polyphosphate. This subsequent reaction typically occurs in the temperature range of 300°C to 330°C. d-nb.info The process involves the reaction of this compound with remaining melamine orthophosphate to yield melamine polyphosphate with a varying degree of condensation. d-nb.info The thermal stability of these compounds generally increases with the degree of condensation, with melamine polyphosphate exhibiting significant thermal resistance up to over 300°C. d-nb.info The synthesis can be controlled to produce melamine phosphates with different condensation degrees to suit specific applications. d-nb.info

Direct Synthesis Approaches (e.g., Pyrophosphoric Acid and Melamine Reactions)

A direct, one-step synthesis of this compound involves the reaction of pyrophosphoric acid and melamine in an aqueous medium. google.com This process can be conducted at temperatures ranging from approximately 0°C to 60°C. google.com To minimize the hydrolysis of pyrophosphoric acid to orthophosphoric acid, it is preferable to carry out the reaction at lower temperatures, for instance, between 0°C and 20°C. google.com The molar ratio of pyrophosphoric acid to melamine is typically around 1:2. google.com This direct synthesis avoids the high-temperature calcination step required in the polycondensation pathway. google.com

Industrial-Scale Production Methodologies and Optimization Studies

On an industrial scale, this compound is produced using various methods. One common approach involves the reaction of melamine and phosphoric acid to form melamine orthophosphate, which is then subjected to calcination at 250–270 °C. d-nb.info Another method involves reacting melamine with tetrasodium (B8768297) pyrophosphate in a solution with an acid like hydrochloric or nitric acid. d-nb.info

Modern industrial methods often involve reacting melamine with phosphoric or polyphosphoric acid at ambient temperatures, followed by a curing step at 250–350 °C. d-nb.info The synthesis can be performed in either batch or continuous modes. d-nb.inforesearchgate.net For continuous processes, a mixed-suspension mixed-product removal (MSMPR) laboratory crystallizer has been used in studies to control the particle size distribution of the melamine phosphate (B84403) precursor. acs.org A novel one-step method has been proposed, which is described as being simpler, less energy-consuming, and more environmentally friendly than the conventional two-step process. tandfonline.com This method involves dispersing melamine in an organophosphorus compound and then heat-treating the mixture. tandfonline.com Optimization of industrial processes focuses on achieving a high conversion ratio and controlling the physical properties of the final product. tandfonline.com

Kinetic Modeling of Synthesis and Precipitation Processes

Kinetic modeling is a vital tool for understanding and optimizing the synthesis of this compound. The kinetics of the precipitation of the precursor, melamine phosphate, have been described using a crystallization model. acs.org This model includes a rapid dissolution of solid melamine in phosphoric acid, followed by the nucleation and growth of sparingly soluble melamine phosphate crystals. acs.org The size and shape of these initial particles are important as they influence the characteristics of the final melamine polyphosphate product. researchgate.netacs.org

For the subsequent thermal condensation to this compound, kinetic studies under non-isothermal conditions have been performed using differential scanning calorimetry (DSC). d-nb.info The Kissinger and Kissinger–Akahira–Sunose methods are applied to determine the activation energy from the DSC data. d-nb.inforesearchgate.net The complexity of the process is indicated by the dependence of the activation energy on the degree of conversion. researchgate.net Full kinetic models have been developed, with the first stage (pyrophosphate formation) being best described by the Mampel (F1) model and the second stage (polyphosphate formation) by the Avram-Erofeev (A2) model. researchgate.net These models show high compliance with experimental data and are instrumental in designing the temperature program for producing melamine phosphates with varying degrees of polycondensation. d-nb.inforesearchgate.net

Table 2: Kinetic Models for this compound Synthesis

| Process Stage | Kinetic Model | Description | Source(s) |

|---|---|---|---|

| Melamine Phosphate Precipitation | Crystallization Model | Involves rapid dissolution, nucleation, and crystal growth. | acs.org |

| Condensation to this compound | Mampel (F1) | Describes the initial stage of condensation. | researchgate.net |

| Condensation to Melamine Polyphosphate | Avrami–Erofeev (A2) | Describes the second stage of condensation. | researchgate.net |

Crystallization Kinetics of Melamine Phosphate Precursors

The synthesis of this compound begins with the production of its precursor, melamine phosphate (MP). The kinetics of the precipitation reaction to form melamine phosphate are characterized by a model that includes the rapid dissolution of solid melamine dispersed in water with phosphoric acid, which is then followed by the nucleation and growth of sparingly soluble melamine phosphate crystals. researchgate.net The morphology, including the size and shape of the resulting melamine phosphate particles, is a critical factor as it influences the characteristics of the final melamine polyphosphate product. researchgate.net

Research into the controlled production of these precursors has utilized continuous mixed-suspension mixed-product removal (MSMPR) crystallizers. acs.org In these systems, an aqueous solution of melamine and phosphoric acid are continuously fed into a reactor at a constant temperature. acs.org Studies have investigated the influence of parameters such as the average residence time of the suspension within the crystallizer and the concentration of the melamine suspension on the process efficiency and the quality of the resulting product. acs.org Kinetic parameters for this reaction crystallization process have been estimated, demonstrating that by controlling the melamine concentration and reaction time, it is possible to produce a product with monodisperse grains of a predictable size. acs.org

The table below outlines typical experimental parameters for the continuous mass crystallization of melamine orthophosphate in a laboratory MSMPR crystallizer system.

Table 1: Experimental Parameters for Continuous Crystallization of Melamine Phosphate

| Parameter | Value/Range | Source |

|---|---|---|

| System Type | MSMPR Crystallizer | acs.org |

| Reagents | Melamine, Phosphoric Acid | acs.org |

| Reagent Ratio (Melamine:H₃PO₄) | 1.1:1 | acs.org |

| Temperature | 20 °C | acs.org |

| Melamine Concentration (w/w) | 5–20% | acs.org |

| Residence Time (τ) | 900–1800 s | acs.org |

Activation Energy Determination in Polycondensation Reactions

This compound is formed through the thermal polycondensation of melamine orthophosphate. d-nb.info This first stage of condensation typically occurs in the temperature range of 250–300 °C. d-nb.info The subsequent reaction to form melamine polyphosphate with a higher degree of condensation occurs at 300–330 °C. d-nb.info

The kinetics of these condensation reactions have been investigated under non-isothermal conditions using Differential Scanning Calorimetry (DSC). d-nb.inforesearchgate.net To determine the activation energy (Ea) of the process, various analytical methods are employed. d-nb.inforesearchgate.net The approximate Kissinger method and the isoconversional Kissinger–Akahira–Sunose (KAS) method are commonly used for this purpose. d-nb.inforesearchgate.net These studies involve heating the melamine orthophosphate sample at several different constant rates. d-nb.inforesearchgate.net

Research has shown that the calculated activation energy is significantly dependent on the extent of conversion, which indicates the complexity of the polycondensation process. d-nb.inforesearchgate.net A complete kinetic analysis suggests that the first stage of the reaction (the formation of this compound) is best described by the Mampel (F1) kinetic model. researchgate.net

Table 2: Kinetic Analysis of Melamine Phosphate Polycondensation

| Analysis Aspect | Detail | Source |

|---|---|---|

| Reaction Studied | Melamine orthophosphate → this compound | d-nb.inforesearchgate.net |

| Analytical Technique | Differential Scanning Calorimetry (DSC) | d-nb.info |

| Conditions | Non-isothermal, constant heating rate | d-nb.inforesearchgate.net |

| Applied Heating Rates | 2, 5, 10, 20, 40 K min⁻¹ | d-nb.inforesearchgate.net |

| Ea Determination Methods | Kissinger method, Kissinger–Akahira–Sunose (KAS) method | d-nb.inforesearchgate.net |

| Key Finding | Activation energy is dependent on the extent of conversion. | d-nb.inforesearchgate.net |

Table of Compounds

| Compound Name |

|---|

| Melamine |

| Melamine phosphate |

| Melamine polyphosphate |

| This compound |

Mechanistic Investigations of Flame Retardancy

Condensed Phase Mechanisms

In the solid material, MPP's primary role is to promote the formation of a stable, insulating layer of char.

Upon exposure to heat, melamine (B1676169) pyrophosphate initiates an intumescent process, which is the swelling of the material to form a multicellular, carbonaceous char. dtu.dkflameretardantys.com This process is driven by the decomposition of MPP. The pyrophosphate component acts as an acid source, catalyzing the dehydration of the polymer matrix to form a stable carbonaceous structure. researchgate.netnih.govatamankimya.com Simultaneously, the melamine component decomposes, releasing gases that cause the char to swell, creating a foamed, insulating layer. flameretardantys.comgreen-mountainchem.comresearchgate.net

The formation of this char layer is a critical step in the flame retardancy mechanism. Research has shown that the structure of the char is often dense and consistent, which enhances its mechanical strength and thermal insulation properties. nih.govmdpi.com The effectiveness of the intumescent system is dependent on the coordinated timing of acid generation, gas release, and the viscosity of the molten polymer. dtu.dk The char layer's development can be divided into stages, including formation, oxidation, and the creation of an inorganic framework. mdpi.com

Table 1: Thermal Decomposition and Char Formation Data

| Material System | Initial Decomposition Temperature (°C) | Char Residue (wt%) | Key Observation |

| Piperazine (B1678402) Pyrophosphate/Melamine Polyphosphate in Intumescent Coating | 296 | 33.8 | Dense and thermally stable char layer formed. nih.govmdpi.com |

| Polypropylene (B1209903)/Wood Flour with MPP/Aluminum Hypophosphite | - | - | Enhanced char forming ability. researchgate.net |

| Melamine Phosphate (B84403) in Silicone Thermoplastic Elastomer | - | - | Catalyzed chain decomposition to form char layers. nih.gov |

The intumescent char layer formed from the decomposition of melamine pyrophosphate acts as a physical barrier. atamanchemicals.comnih.gov This barrier serves several protective functions:

Insulation: The porous, multicellular structure of the char has low thermal conductivity, which significantly reduces the transfer of heat from the flame to the underlying polymer. dtu.dknih.gov This slows down the rate of polymer decomposition and the release of flammable volatiles.

Mass Transfer Limitation: The dense and compact nature of the char layer physically obstructs the flow of flammable gases and molten polymer degradation products to the combustion zone. researchgate.netdtu.dk It also limits the diffusion of oxygen from the air to the polymer surface, further inhibiting combustion. flameretardantys.com

The combination of phosphorus and nitrogen in this compound creates a synergistic effect that is crucial for the development of a highly effective char layer. researchgate.netgreen-mountainchem.com

Phosphorus Action: The phosphorus component, in the form of polyphosphoric acid released during decomposition, acts as a dehydrating agent and promotes the cross-linking of the polymer chains to form a carbonaceous char. researchgate.netatamanchemicals.com

Nitrogen Action: The nitrogen-containing melamine part decomposes to release non-flammable gases like ammonia (B1221849). nih.govgreen-mountainchem.com These gases act as blowing agents, causing the char to swell and creating the insulating, multicellular structure. green-mountainchem.comresearchgate.net

This P-N synergism leads to the formation of a more stable and protective char than either component could produce alone. researchgate.net The resulting char is often enriched with phosphorus-containing structures and graphitized carbon. mdpi.com The formation of phosphorus-nitrogen species can also reduce the volatility of the phosphoric acids, allowing them to better protect the char. wright.edu

Gas Phase Mechanisms

In addition to its action in the solid phase, this compound also contributes to flame retardancy by altering the composition of the gases in the combustion zone.

Upon heating, this compound decomposes and releases several non-combustible gases. dtu.dkresearchgate.net The primary gas released from the melamine component is ammonia (NH₃). nih.govatamankimya.comgreen-mountainchem.com Depending on the polymer system and combustion conditions, other non-flammable gases such as water vapor (H₂O) and carbon dioxide (CO₂) can also be generated. nih.govtechscience.com The decomposition of melamine itself absorbs heat, which helps to cool the surface of the material. green-mountainchem.com

The release of these inert gases into the flame zone has a significant dilution effect. dtu.dkresearchgate.netgreen-mountainchem.com By increasing the concentration of non-combustible gases, the relative concentration of flammable gases released from the decomposing polymer is reduced. atamanchemicals.comnih.gov This dilution also lowers the concentration of oxygen in the immediate vicinity of the flame, making it more difficult for combustion to be sustained. green-mountainchem.comnih.gov This "suffocation" effect helps to quench the flame and prevent its spread. nih.gov

Multimodal Action Analysis in Polymer Systems

This compound (MPP) is a halogen-free flame retardant that operates through a sophisticated, multimodal mechanism, exerting its influence in both the condensed (solid) and gas phases of a fire. This dual-action approach is a key factor in its effectiveness in a variety of polymer systems. The mechanism is primarily based on intumescence, where the material swells upon heating to form a protective, insulating char layer. atamankimya.comatamanchemicals.com

Upon exposure to the high temperatures of a fire, this compound begins to decompose. This decomposition is endothermic, meaning it absorbs heat from the polymer and acts as a heat sink, which cools the material and slows thermal degradation. atamankimya.com The primary decomposition products are phosphoric acid derivatives and nitrogen-containing species from the melamine. atamanchemicals.comresearchgate.net

Condensed-Phase Action : The pyrophosphate component decomposes to form phosphoric and polyphosphoric acids. These strong acids act as catalysts, promoting the dehydration and cross-linking of the polymer chains on the surface. This process accelerates the formation of a stable, carbonaceous char layer. atamankimya.comresearchgate.net This char acts as a physical barrier, insulating the underlying polymer from heat and preventing the diffusion of oxygen to the polymer and the escape of flammable volatile gases from it. atamanchemicals.commdpi.com

Gas-Phase Action : Simultaneously, the melamine component decomposes, releasing non-combustible gases, primarily ammonia and nitrogen. atamanchemicals.comnih.gov These gases serve to dilute the flammable gases and oxygen in the vapor phase above the polymer, inhibiting combustion reactions in the flame. This is often referred to as a "quenching" effect. atamanchemicals.comnih.gov

The synergy between these two actions results in an intumescent effect. The gases released from the melamine degradation are trapped by the viscous, charring polymer surface, causing it to swell and foam. This creates a thick, multicellular, and highly effective insulating barrier that further protects the substrate material. atamankimya.comatamanchemicals.com

The efficacy of this compound's multimodal action has been demonstrated in numerous polymer systems, often in conjunction with synergistic agents that enhance its performance.

Performance in Polyamide (PA) Systems

This compound and its parent compound, melamine polyphosphate, are particularly effective in polyamides, including glass-fiber reinforced grades like PA6 and PA66. additivesforpolymer.com Research into a synergistic system of melamine polyphosphate (MPP) and polyimide (PI) in glass fiber-reinforced PA66 highlights the condensed-phase mechanism. The combination of MPP and PI was found to lock more carbonaceous compounds into the residual char, forming a more compact and robust protective layer. nih.gov This leads to a significant reduction in heat release during combustion.

Table 1: Flammability Data for Flame-Retardant Glass Fiber-Reinforced Polyamide 66 (PA66) Composites

| Sample Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (1.6 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| Pure PA66 | 29.1 | V-2 | 1105 | 108.5 |

| 17.0% MPP/PA66 | 32.5 | V-0 | 588 | 98.2 |

| 11.9% MPP / 5.1% PI / PA66 | 33.9 | V-0 | 542 | 89.4 |

Data sourced from synergistic charring studies. nih.gov

Performance in Epoxy Resin (EP) Systems

In epoxy resins, melamine phosphates demonstrate effective flame retardancy in both additive and reactive modes. Thermogravimetric analysis shows that epoxy resins containing melamine phosphate decompose at lower temperatures than the neat resin. researchgate.net This initial decomposition is crucial for forming a protective char layer early in the combustion process, which then prevents further, more rapid decomposition of the underlying material. researchgate.netresearchgate.net Studies on multicomponent systems using melamine poly(zinc phosphate) (MPZnP) with melamine polyphosphate (MPP) in epoxy resin revealed that the flame retardants work together to form a highly protective layer characterized by multiple inward layers and a closed, compact structure. researchgate.net

Table 2: Flammability and Thermal Properties of Melamine Phosphate (MP) in Epoxy Resin

| System | Phosphorus Content (%) | Limiting Oxygen Index (LOI) (%) | Char Yield at 700°C (TGA) (%) |

| Neat Epoxy | 0 | 20.5 | 16.5 |

| Epoxy + MP (Additive) | 1.2 | 28.5 | 23.5 |

| Epoxy + MP (Reactive) | 1.2 | 30.0 | 25.5 |

Data sourced from investigations into thermal and flame retardation properties. researchgate.net

Performance in Polyolefin Blend Systems

The synergistic action of this compound is also evident in polyolefin blends. In a study using a blend of polypropylene carbonate (PPC-P) and polybutylene adipate (B1204190) terephthalate (B1205515) (PBAT), a system containing piperazine pyrophosphate (PAPP), melamine polyphosphate (MPP), and zinc oxide (ZnO) was investigated. The results showed excellent flame retardancy, achieving a high LOI value and a V-0 rating in the UL-94 test. techscience.com The mechanism involves the flame retardants decomposing at lower temperatures to form viscous substances like phosphoric acid, which coat the polymer surface and act as a combustion barrier. techscience.com The combination of PAPP and MPP promotes the formation of a high-quality, continuous, and expanded char layer that protects the material. techscience.com

Table 3: Combustion Behavior of PPC-P/PBAT Blends with Intumescent Flame Retardants (IFR)

| Sample Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (1.6 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Char Residue (%) |

| Neat PPC-P/PBAT | 20.2 | No Rating | 1011.2 | 3.1 |

| PPC-P/PBAT + 30% (PAPP/MPP 2:1) | 38.6 | V-0 | 345.6 | 21.5 |

| PPC-P/PBAT + 30% (PAPP/MPP/ZnO) | 42.8 | V-0 | 315.7 | 25.4 |

Data sourced from studies on synergistic effects in polyester (B1180765) blends. techscience.com

These examples underscore the complex and effective multimodal action of this compound. Its ability to simultaneously act in the condensed phase by promoting protective char formation and in the gas phase by diluting flammable gases makes it a highly versatile and efficient flame retardant for a range of modern polymer applications.

Synergistic Flame Retardant Systems Design and Evaluation

Binary and Ternary Synergistic Combinations

The strategic combination of Melamine (B1676169) Pyrophosphate with specific inorganic and organic additives can lead to a flame retardant performance greater than the sum of the individual components.

The incorporation of certain inorganic compounds with MPP has been shown to produce notable synergistic effects, primarily by enhancing the stability and integrity of the protective char layer formed during combustion.

Aluminum Hypophosphite (AHP): A synergistic effect between MPP and AHP has been observed in wood flour/polypropylene (B1209903) (WF/PP) composites. researchgate.net The combination enhances thermal stability and the ability to form char. researchgate.net For instance, a composite containing 20 wt% of an MPP/AHP mixture at a 3:1 ratio demonstrated significant improvements in flame retardancy. researchgate.net Similarly, a related compound, aluminum hydroxymethylphosphinate (AHMP), showed excellent synergy with MPP in glass-fiber-reinforced polyamide 6 (GFPA6). A formulation with 25 wt% MPP and 5 wt% AHMP achieved the highest UL-94 rating (V-0) and a limiting oxygen index (LOI) of 31.0%. acs.org

Zinc Oxide (ZnO): ZnO acts as a powerful synergistic agent with MPP-based systems. In polyester-polycarbonate copolymer/polybutylene adipate (B1204190) terephthalate (B1205515) (PPC-P/PBAT) blends, a ternary system of piperazine (B1678402) pyrophosphate (PAPP), MPP, and ZnO was investigated. The optimal performance was achieved with a weight ratio of 18.4:9.2:2.4 (PAPP/MPP/ZnO), which resulted in an impressive LOI of 42.8% and a UL-94 V-0 rating. techscience.comresearchgate.nettechscience.com The addition of even small amounts of ZnO can be effective; in a PAPP/MPP polypropylene composite, just 0.5 wt% of ZnO increased the LOI from 29.9% to 32.3% and improved the UL-94 rating from V-2 to V-0. researchgate.net The mechanism involves ZnO enhancing the thermal stability of the residual char. mdpi.com

Steel Slag (SS): Industrial byproducts like steel slag powder have been effectively combined with MPP to improve the flame retardancy of rigid polyurethane foam (RPUF). researchgate.net The co-addition of MPP and steel slag leads to higher LOI values and lower peak heat release rates (pHRR) compared to when either component is used alone. researchgate.netnih.gov The thermally stable inorganic compounds in steel slag, such as CaO, SiO₂, and Al₂O₃, reinforce the char layer promoted by MPP. researchgate.netmdpi.com In studies using dimelamine pyrophosphate (DMPY), a related compound, RPUF composites loaded with a DMPY/SS system achieved a UL-94 V-0 rating and showed reductions in pHRR and total heat release (THR) of 54.5% and 42.7%, respectively, compared to pure RPUF. nih.gov

Metal-Organic Frameworks (MOFs): MOFs represent a newer class of synergists for MPP. When a cobalt-based MOF (Co-MOF) was compounded with MPP in polypropylene, it was found to facilitate better char formation. oaepublish.comdntb.gov.ua The metallic nodes within the MOF structure can act as catalysts for carbonization during combustion. oaepublish.com For example, ZnO generated from the decomposition of a zinc-based MOF (ZIF-8) can enhance the thermal stability of the char residue, working in concert with the non-flammable gases released by the melamine from MPP. mdpi.comoaepublish.com

Combining MPP with other organic, often phosphorus- or nitrogen-rich, flame retardants can create highly effective intumescent systems.

Piperazine Pyrophosphate (PAPP): A strong synergistic effect exists between MPP and PAPP. This combination is particularly effective in forming a high-quality, dense, and stable insulating char layer. mdpi.comresearchgate.net In glass fiber reinforced polypropylene, an optimal mass ratio of 2:1 for PAPP to MPP (at a total loading of 30 wt%) resulted in a UL-94 V-0 rating and an LOI of 39.9%. researchgate.net This synergy is also utilized in intumescent coatings for structural steel, where the interaction between PAPP and MPP accelerates the formation of a protective char that provides excellent thermal isolation. mdpi.comnih.gov

Pentaerythritol (B129877) (PER): Pentaerythritol is a common carbon source in intumescent flame retardant systems. When combined with MPP, it creates a classic acid-carbon-gas source system. This mixture has been successfully applied in materials like natural rubber and epoxy composites. doaj.orgscientific.net For banana fiber reinforced epoxy composites with a total flame retardant loading of 40%, a weight ratio of 2:1 (MPP/PER) demonstrated the best combustion performance. scientific.net The synergy arises because the mixture produces significantly more charring material and fewer volatile combustibles compared to the thermal degradation of either MPP or PER alone. bohrium.com

Optimization of Synergistic Ratios and Formulations

The table below presents research findings on optimized ratios for various MPP-based synergistic systems in different polymer matrices.

| Polymer Matrix | Synergistic System | Optimal Ratio (by weight) | Key Performance Metrics |

| Glass Fiber Reinforced Polypropylene (GFRPP) | PAPP / MPP | 2:1 | LOI: 39.9%, UL-94: V-0 researchgate.net |

| Wood Flour / Polypropylene (WF/PP) | MPP / AHP | 3:1 | Enhanced thermal stability and char formation researchgate.net |

| PPC-P / PBAT Blends | PAPP / MPP / ZnO | 18.4:9.2:2.4 | LOI: 42.8%, UL-94: V-0 techscience.comresearchgate.net |

| Banana Fiber Reinforced Epoxy | MPP / PER | 2:1 | Best combustion performance at 40% loading scientific.net |

| Glass-Fiber-Reinforced Polyamide 6 (GFPA6) | MPP / AHMP | 25wt% / 5wt% | LOI: 31.0, UL-94: V-0 acs.org |

Table 1: Optimized Ratios of this compound in Synergistic Flame Retardant Systems.

Mechanistic Elucidation of Synergistic Effects in Polymer Composites

The enhanced performance of MPP-based synergistic systems stems from combined actions in both the condensed (solid) and gas phases during combustion.

Condensed-Phase Mechanism: The primary synergistic action in the condensed phase is the formation of a robust, insulating char layer on the polymer's surface. researchgate.net

Char Promotion and Stabilization: MPP decomposes upon heating to form polyphosphoric and pyrophosphoric acids. researchgate.net These acids catalyze the dehydration and carbonization of the polymer matrix, forming an initial char. Synergists like PAPP accelerate the formation of a higher quality, more compact char. mdpi.comresearchgate.net Inorganic additives such as ZnO, steel slag, and residues from MOFs physically reinforce this char, increasing its thermal stability and acting as a more effective barrier against heat and mass transfer. researchgate.netresearchgate.net The combination of MPP and PER is designed to produce more char and less flammable fuel compared to the individual components. bohrium.com

Gas-Phase Mechanism: In the gas phase, the synergistic system works by diluting the fuel source and inhibiting combustion reactions.

Fuel Dilution: The melamine component of MPP decomposes at high temperatures, releasing non-flammable gases such as ammonia (B1221849) (NH₃) and water (H₂O). mdpi.comnih.gov These gases dilute the concentration of flammable decomposition products from the polymer and reduce the oxygen concentration in the flame zone, thereby suppressing combustion. techscience.com Synergists like PAPP also contribute to the release of inert gases. mdpi.com

Performance Enhancement and Advanced Material Applications

Integration into Thermoplastic Polymers

Melamine (B1676169) pyrophosphate is compatible with a range of thermoplastic and thermoset polymer systems. atamanchemicals.com Its high thermal stability, with decomposition typically occurring above 350°C, makes it suitable for high-temperature processing applications. atamankimya.com

Polypropylene (B1209903) Composites: Flame Retardancy and Mechanical Property Correlation

The incorporation of melamine pyrophosphate into polypropylene (PP) composites significantly improves their flame retardancy. However, the loading of MPP can influence the mechanical properties of the resulting composite.

Research on bamboo fiber-reinforced polypropylene (BF/PP) composites with the addition of a combination of this compound (MPP) and aluminum hypophosphite (AP) at a 2:1 ratio has shown a significant improvement in flame retardancy. mdpi.comnih.gov When 30% of this MPP/AP mixture was added, the Limiting Oxygen Index (LOI) of the composite increased to 27.2%, a 42.4% improvement over the composite without the flame retardant. mdpi.comnih.gov Cone calorimetry results revealed that the peak heat release rate (p-HRR) and total heat release (THR) values decreased by 38.5% and 20.9%, respectively, indicating that the MPP/AP mixture acts in both the condensed and gas phases during combustion. nih.gov

However, the addition of MPP/AP affects the mechanical properties. While the tensile strength of the BF/PP composites tends to decrease with an increased mass fraction of the flame retardant, the flexural properties show a different trend. nih.govresearchgate.net The flexural strength and modulus initially increase with the addition of MPP/AP but then decrease at higher concentrations due to poor interfacial compatibility between the flame retardant and the polypropylene matrix. mdpi.comnih.govresearchgate.net The optimal balance of properties is often sought through careful formulation. For instance, in one study, the highest flexural strength and modulus were achieved at a 10 wt% loading of MPP/AP. mdpi.com

Table 1: Effect of MPP/AP on Mechanical and Flame Retardant Properties of BF/PP Composites mdpi.comnih.gov

| Property | BF/PP Composite (No FR) | BF/PP Composite with 30% MPP/AP |

| Limiting Oxygen Index (LOI) | - | 27.2% |

| Increase in LOI | - | 42.4% |

This table showcases the significant improvement in the flame retardancy of bamboo fiber-reinforced polypropylene composites with the addition of this compound and aluminum hypophosphite.

Another study investigated the use of MPP and pentaerythritol (B129877) (PER) as an intumescent flame retardant (IFR) system in polypropylene. The highest LOI of 29% was achieved with a PP/MP/PER composite where the MP/PER ratio was 3/1. bohrium.com The addition of the IFR improved the tensile modulus and impact strength of the neat PP. bohrium.com

Polyamide Composites: Flame Retardancy Mechanisms and Performance

This compound is a particularly effective flame retardant for polyamides (PA), such as PA6 and PA66, especially in glass fiber-reinforced formulations. atamankimya.com It operates through a dual-action mechanism in both the gas and condensed phases. atamanchemicals.com In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases nitrogen, which dilutes flammable gases. atamanchemicals.com

In glass fiber-reinforced PA66, the synergistic effect of this compound (MPP) and polyimide (PI) has been demonstrated. A formulation containing 11.9% MPP and 5.1% PI achieved a UL94 V-0 rating and a high Limiting Oxygen Index (LOI) of 33.9%. nih.gov Cone calorimeter tests showed a significant reduction in the peak heat release rate (pk-HRR), total heat release (THR), and total smoke release (TSR), confirming the enhanced flame retardancy due to the formation of a more compact and stable char layer. nih.gov

Table 2: Flame Retardancy of PA66 Composites with MPP and PI nih.gov

| Formulation | LOI (%) | UL94 Rating | pk-HRR (kW/m²) | THR (MJ/m²) | TSR (m²) |

| PA66 (neat) | - | No Rating | 834 | - | - |

| 17.0% MPP/PA66 | - | V-1 | - | - | - |

| 11.9% MPP/5.1% PI/PA66 | 33.9 | V-0 | 190 | Reduced by 56.5% vs. PA66 | Reduced by 72.5% vs. PA66 |

This interactive table illustrates the synergistic flame-retardant effect of combining this compound and polyimide in polyamide 66 composites.

Similarly, in PA6, MPP is often used as a synergist in multi-component flame retardant systems. mdpi.com For instance, a combination of expandable graphite (B72142) (EG), aluminum (diethyl)polyphosphinate (AlPi), and MPP in PA6 resulted in a high LOI of 46%. mdpi.com The synergistic effect is attributed to the AlPi/MPP mixture acting as a "glue" for the expanded graphite, enhancing the mechanical stability of the char residue. mdpi.com Another study on PA6 showed that a mixture of guanidine (B92328) sulfamate (B1201201) (GAS) and MPP (at only 5 wt% total) achieved a UL 94 V-0 rating and an LOI of 37 vol%. researchgate.net The mechanism involves the modification of the PA6 degradation pathway by both GAS and MPP. researchgate.net

Polyester (B1180765) Composites: Thermal Stability and Fire Behavior

This compound is also utilized to enhance the flame retardancy of polyester composites, such as those made from poly(ethylene terephthalate) (PET) and polybutylene terephthalate (B1205515) (PBT). atamankimya.com The incorporation of MPP improves the thermal stability and fire behavior of these materials.

In a study involving unsaturated polyester synthesized from PET waste, the addition of MPP was found to improve fire performance. researchgate.net Similarly, in polyester-polycarbonate copolymer (PPC-P)/polybutylene adipate (B1204190) terephthalate (PBAT) blends, a synergistic flame retardant system of piperazine (B1678402) pyrophosphate (PAPP), this compound (MPP), and ZnO was investigated. techscience.com A specific ratio of PAPP/MPP/ZnO (18.4:9.2:2.4) resulted in an impressive LOI of 42.8% and a UL-94 V-0 rating. techscience.com The mechanism involves the decomposition of PAPP and MPP to form a dense, expandable, and heat-resistant carbon layer. techscience.com

Photoaging and Antiaging Investigations in Polymer Matrices

Beyond flame retardancy, this compound has been shown to improve the resistance of polymer matrices to photoaging. This is a significant advantage for materials used in outdoor applications where exposure to ultraviolet (UV) radiation can lead to degradation of mechanical properties and increased flammability. researchgate.net

A study on polypropylene (PP) composites containing MPP demonstrated that the presence of MPP significantly delayed the aging process when exposed to UVA light. researchgate.netacs.org Compared to a control PP sample, a composite with 20 phr of MPP showed a 60% decrease in the carbonyl index after 60 hours of irradiation. researchgate.netacs.org The carbonyl index is a measure of the extent of photo-oxidation. Furthermore, the study found that the aging process had a minimal effect on the fire safety of the MPP-containing PP composite. researchgate.netacs.org This indicates that MPP can impart both flame retardancy and enhanced durability against weathering. atamanchemicals.com

Application in Fire-Resistant Coatings and Adhesives

This compound is a key component in the formulation of intumescent coatings and adhesives, which are designed to swell and form a protective char layer when exposed to heat, thereby insulating the underlying substrate from fire.

Formulation Development and Performance Characterization

In waterborne intumescent coatings for structural steel, a combination of piperazine pyrophosphate (PAPP) and this compound (MPP) has shown excellent fire resistance. mdpi.com A coating formulated with a silicone acrylic emulsion binder and a PAPP/MPP system demonstrated a backside steel temperature of only 170°C after a 2-hour torch test, significantly lower than a traditional ammonium (B1175870) polyphosphate/pentaerythritol/melamine (APP/PER/MEL) system (326°C). mdpi.com The PAPP/MPP coating also exhibited superior water resistance. mdpi.com The improved performance is attributed to the synergistic effect between piperazine and phosphoric acid groups, leading to a denser and more uniform char structure. mdpi.com

The development of such coatings often involves optimizing the ratio of key components. For instance, to achieve a fire resistance of around R30 for steel structures, a ratio of ammonium polyphosphate/melamine/pentaerythritol close to 2/1/1 is often recommended in styrene-acrylic based intumescent systems. nih.gov

Durability and Environmental Stability of Coated Materials

This compound (MPP) is recognized for its ability to impart durability and environmental stability to the materials it coats, primarily due to its inherent chemical structure. As a macromolecular compound, it possesses low water solubility and does not readily hydrolyze in neutral environments, which is a critical factor for outdoor and long-term applications. ryongnamsan.edu.kp This insolubility prevents the flame retardant from leaching out of the coating when exposed to moisture or rain, ensuring the protective properties are maintained over time. ryongnamsan.edu.kp

Research into intumescent coatings for structural steel highlights the superior water resistance of systems containing this compound. In one study, a waterborne intumescent coating formulated with piperazine pyrophosphate (PAPP) and this compound (MPP) was compared to a traditional system using ammonium polyphosphate (APP), pentaerythritol (PER), and melamine (MEL). After 72 hours of water immersion, the MPP/PAPP-based coating maintained its thermal insulation capabilities, whereas the traditional APP/PER/MEL system failed. mdpi.com The improved performance is attributed to the macromolecular structure of MPP and PAPP, which enhances water resistance. mdpi.com Furthermore, materials modified with MPP show increased resistance to moisture absorption and degradation from UV radiation, which extends the service life of the products. atamanchemicals.com

Table 1: Comparative Durability of Fire-Retardant Coatings

| Coating System | Key Flame Retardant(s) | Performance after 72-Hour Water Immersion | Key Durability Characteristic | Source |

|---|---|---|---|---|

| MPP/PAPP-IC | This compound (MPP), Piperazine Pyrophosphate (PAPP) | Provided sufficient thermal isolation; test passed. | Excellent water resistance due to macromolecular structure. | mdpi.com |

| APP/PER/MEL-IC | Ammonium Polyphosphate (APP), Pentaerythritol (PER), Melamine (MEL) | Failed the thermal isolation test. | Lower water resistance compared to MPP/PAPP system. | mdpi.com |

| General MPP-Modified Materials | This compound (MPP) | Not specified | Enhanced resistance to moisture absorption and UV degradation. | atamanchemicals.com |

| MPP-Treated Protective Cloth | Melamine Polyphosphate (MPP) | Highly resistant to rain-washed action. | Insoluble in water; does not hydrolyze in neutral media. | ryongnamsan.edu.kp |

Utilization in Rigid Polyurethane Foams for Enhanced Fire Safety

Rigid polyurethane foam (RPUF) is widely used for its excellent insulation and mechanical properties, but its high flammability necessitates the use of flame retardants. nih.govmdpi.com this compound has been identified as an effective flame retardant for these foams. google.com It functions as a nitrogen-phosphorus flame retardant, working in both the gas phase by releasing non-flammable gases and in the solid phase by promoting the formation of a protective char layer that insulates the underlying material from heat. atamanchemicals.commdpi.com

The incorporation of this compound, often in conjunction with synergistic agents, significantly improves the fire safety of RPUF composites. Studies show that adding phosphorus/nitrogen compounds like melamine phosphate (B84403) (MP) and expandable graphite (EG) can help RPUF composites achieve a UL-94 V-0 rating, the highest classification for vertical burning tests. nih.gov One formulation with 22.4 wt.% phosphorus/nitrogen compounds and 3.2 wt.% EG successfully passed the V-0 rating. nih.gov Another study noted that incorporating 30 wt.% MPP into an unsaturated polyester system achieved a V-0 rating with a Limiting Oxygen Index (LOI) of 35%. researchgate.net The LOI value indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame retardancy.

A persistent challenge is maintaining fire retardancy under humid conditions. To address this, innovative strategies such as microencapsulation have been developed. A microcapsule composed of a melamine resin shell and a piperazine pyrophosphate (PAPP) core was created to provide long-lasting fire safety to RPUF. ntu.edu.sg These composites demonstrated a 44% reduction in total heat release and a 29% decrease in total smoke release compared to pure RPUF. ntu.edu.sg Crucially, the RPUF composites containing these microcapsules exhibited the highest LOI values, even after being immersed in water for 14 days, showcasing their enhanced durability. ntu.edu.sg

Table 2: Fire Safety Performance of RPUF with Melamine Phosphate/Pyrophosphate

| Material | Flame Retardant System | UL-94 Rating | Limiting Oxygen Index (LOI) | Key Finding | Source |

|---|---|---|---|---|---|

| RPUF Composite | 22.4 wt.% P/N compounds (incl. Melamine Phosphate) + 3.2 wt.% EG | V-0 | Not specified | Demonstrates effective synergy between MP and expandable graphite. | nih.gov |

| Unsaturated Polyester | 30 wt.% Melamine Polyphosphate (MPP) | V-0 | 35% | Shows high efficiency of MPP at a specific loading. | researchgate.net |

| RPUF Composite | Melamine-based polyether polyol (GPP) | Not specified | 30.4% | Incorporating the melamine structure into the polyol enhances flame retardancy. | mdpi.com |

| RPUF Composite | Melamine resin-Co@Piperazine Pyrophosphate microcapsules (MF-Co@PAPP) | Not specified | Maintained high LOI after 14-day water immersion. | Microencapsulation provides long-lasting fire safety, even in humid conditions. | ntu.edu.sg |

Emerging Applications of Melamine Phosphate Derivatives as Biocompatible Catalysts

A novel and emerging area of research involves the use of melamine phosphate derivatives as biocompatible catalysts for organic synthesis. Recent studies have focused on modifying biological structures to create advanced, recoverable catalysts from accessible and cost-effective materials. frontiersin.orgnih.gov

In a notable 2024 study, researchers fabricated a new biocompatible composite by functionalizing magnetic chitosan (B1678972) with a melamine phosphate (MP) ionic compound through covalent binding. frontiersin.orgnih.gov This process resulted in a recoverable and bifunctional catalyst designed for the diversity-oriented generation of biological compounds like tetrahydrodipyrazolopyridine and pyrazolopyranopyrimidine derivatives. nih.gov The catalyst facilitates a meticulously orchestrated reaction that uses in-situ generated pyrazole (B372694) along with aromatic aldehydes, ammonium acetate, and (thio)barbituric acid. frontiersin.org

This innovative approach underscores the importance of surface modification in creating advanced materials. frontiersin.org The resulting melamine phosphate-modified magnetic chitosan composite was extensively characterized using a range of analytical techniques, including FT-IR, XRD, TEM, and FE-SEM, confirming its structure and morphology. nih.gov This research represents a significant step in preparing advanced, environmentally friendly catalysts from inexpensive precursors, offering a new method for the optimal synthesis of valuable heterocyclic series, including five new derivatives. frontiersin.orgnih.gov The development of such solid acid catalysts is advantageous as they are often recyclable and more environmentally friendly compared to traditional liquid acid catalysts. bohrium.com

Table 3: Profile of Melamine Phosphate-Modified Magnetic Chitosan Catalyst

| Catalyst Name | Core Components | Application | Key Advantage | Source |

|---|---|---|---|---|

| Melamine Phosphate-Modified Magnetic Chitosan | Magnetic Chitosan, Melamine Phosphate (MP) | Synthesis of tetrahydrodipyrazolopyridine and pyrazolopyranopyrimidine derivatives. | Biocompatible, recoverable, bifunctional, and created from cost-effective precursors. | frontiersin.orgnih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in evaluating the thermal stability and decomposition pathway of melamine (B1676169) pyrophosphate. These methods provide critical data on how the material behaves at elevated temperatures, which is essential for its application as a flame retardant.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss. Together, these techniques reveal the decomposition stages of melamine pyrophosphate.

The thermal decomposition of melamine phosphate (B84403) to this compound and subsequently to melamine polyphosphate is a multi-step process. The initial stage involves the condensation of melamine orthophosphate to form this compound, which typically occurs in the temperature range of 250–300°C. d-nb.info This step is characterized by the release of water. A further condensation reaction occurs at 300–330°C, leading to the formation of melamine polyphosphate. d-nb.info

Studies have shown that this compound itself exhibits significant thermal stability. The decomposition of this compound, along with melamine polyphosphate, is observed at temperatures around 408°C and 570°C. researchgate.net During this process, ammonia (B1221849) and some water are evolved due to deamination. researchgate.net The thermal degradation of this compound can result in the formation of an inorganic cross-linked polymer, (PNO)x, accompanied by the release of steam and ammonia at approximately 400°C. researchgate.net

The following table summarizes the key decomposition stages observed in the thermal analysis of melamine phosphate and its derivatives.

| Temperature Range (°C) | Process | Products Evolved |

| 250 - 300 | Condensation of melamine orthophosphate to this compound | Water |

| 300 - 330 | Condensation of this compound to melamine polyphosphate | Water |

| ~400 | Decomposition of this compound | Steam, Ammonia |

| >450 | Degradation of melamine condensates | CO₂, HCN, CO |

This data is compiled from multiple research findings and represents a general decomposition pathway.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, as well as to determine reaction kinetics.

The formation of this compound from melamine orthophosphate is an endothermic process, as it involves dehydration. acs.org DSC studies have been instrumental in investigating the kinetics of this two-stage condensation process. d-nb.inforesearchgate.net By conducting experiments under non-isothermal conditions at various heating rates (e.g., 2, 5, 10, 20, 40 K/min), researchers can determine the activation energy of the process using methods like the Kissinger and Kissinger–Akahira–Sunose methods. d-nb.inforesearchgate.net

The activation energy for the formation of this compound is found to be dependent on the extent of conversion, which indicates a complex reaction mechanism. d-nb.inforesearchgate.net The DSC curve for the thermal synthesis of melamine polyphosphate from melamine phosphate shows distinct peaks corresponding to the formation of pyrophosphate and its subsequent conversion to polyphosphate. researchgate.net A thermal decomposition peak for melamine has been observed at 603.37 K (330.22 °C) in DSC curves. pku.edu.cn

The following table presents typical thermal transition data obtained from DSC analysis related to the formation of this compound.

| Thermal Event | Temperature Range (°C) | Enthalpy Change |

| Formation of this compound | 250 - 300 | Endothermic |

| Formation of Melamine Polyphosphate | 300 - 330 | Endothermic |

The exact temperatures and enthalpy values can vary depending on the experimental conditions such as heating rate and sample purity.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key peaks include:

P=O stretching vibration: A peak around 1249 cm⁻¹ is assigned to the stretching vibration of the P=O group. ncsu.edu

P-O-P symmetric and asymmetric stretching: Peaks at approximately 1068 cm⁻¹ and 887 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the P-O-P groups, which is a clear indicator of the pyrophosphate structure. ncsu.edu

P-O bond in P-OH: The presence of P-O bonds in P-OH groups can be observed around 1100 cm⁻¹. researchgate.net

Amine group vibrations: The FT-IR spectrum of melamine shows distinct absorption peaks in the range of 3000–3500 cm⁻¹ corresponding to the stretching vibration of the –NH₂ group. mdpi.com

The formation of this compound from melamine phosphate can be monitored by FT-IR, where the appearance of the P-O-P linkage is a key indicator. semanticscholar.org

The following table summarizes the characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 - 3500 | –NH₂ stretching |

| ~1249 | P=O stretching |

| ~1100 | P-O in P-OH stretching |

| ~1068 | Symmetric P-O-P stretching |

| ~887 | Asymmetric P-O-P stretching |

These values are approximate and can shift slightly based on the specific sample and measurement conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. slideshare.netnih.govslideshare.net Solid-state NMR is particularly valuable for characterizing insoluble materials like this compound.

³¹P-NMR: This is a key technique for studying phosphorus-containing compounds. rice.edu The ³¹P-NMR spectrum of pyrophosphates shows distinct signals that can confirm the presence of the P-O-P linkage. scispace.comnih.gov The chemical shifts in ³¹P-NMR are sensitive to the coordination environment of the phosphorus atom. rice.edu

¹H-NMR and ¹³C-NMR: These techniques provide information about the organic part of the molecule, the melamine unit. andreas-brinkmann.netresearchgate.net In the solid state, ¹³C-NMR spectra of melamine-containing compounds show resonances for the carbon atoms in the triazine ring. andreas-brinkmann.net ¹H-NMR can be used to identify the different types of protons present in the structure, including those in the amine groups and those involved in hydrogen bonding. andreas-brinkmann.net

Structural Corroboration: Solid-state NMR, in conjunction with X-ray powder diffraction data, has been used to corroborate the hydrogen-bonding model in melaminium dihydrogenpyrophosphate. acs.orgresearchgate.net This combined approach is crucial for determining the precise crystal structure of these materials.

The following table provides an overview of the application of different NMR techniques in the study of this compound.

| NMR Technique | Information Obtained |

| ³¹P-NMR | Confirms the presence of the pyrophosphate (P-O-P) linkage and provides information on the phosphorus environment. |

| ¹³C-NMR | Elucidates the structure of the melamine triazine ring. |

| ¹H-NMR | Identifies different proton environments, including NH₂ groups and hydrogen bonds. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

XPS is used to analyze the surface chemistry of this compound and its interactions with other materials. It can provide information on the elemental composition of the surface and the oxidation states of the constituent elements, such as carbon, nitrogen, phosphorus, and oxygen. This is particularly useful in understanding the surface modifications and the chemical environment of the atoms at the surface, which can be critical for its performance as a flame retardant in polymer composites. While detailed XPS studies specifically on pure this compound are not as extensively reported as other techniques, it is a valuable tool for characterizing flame retardant systems containing this compound.

Morphological and Structural Investigations

The morphological and structural characteristics of this compound and its resulting char are critical to its performance, particularly in flame retardant applications. A suite of microscopic and diffraction techniques is employed to investigate these features at both the micro and nano levels.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. In the context of this compound, SEM is extensively used to examine the morphology of the pristine material as well as the structure of the char formed during combustion.

Studies on flame-retarded medium density fiberboards (MDFs) containing this compound and layered double hydroxide (B78521) (LDH) have utilized SEM to analyze the char structure after cone calorimetry tests. ncsu.edu The micrographs reveal that the char from the flame-retarded samples is more compact and continuous compared to that of untreated MDF. ncsu.edu The addition of this compound contributes to the formation of a cohesive and dense char layer that acts as a physical barrier, insulating the underlying material from heat and oxygen. ncsu.edu Further analysis of the char from polypropylene (B1209903) composites containing melamine polyphosphate (a closely related compound) also shows the development of a thick and uniform carbon layer. researchgate.net

Interactive Data Table: SEM Observations of Char Morphology

| Material System | Key SEM Findings | Implication for Flame Retardancy |

| MDF with this compound/LDH | Formation of a compact, continuous, and dense char layer. ncsu.edu | Enhanced barrier protection against heat and mass transfer. ncsu.edu |

| Polypropylene with Melamine Polyphosphate | Development of a thick and uniform carbon layer. researchgate.net | Improved insulation of the polymer matrix. researchgate.net |

| Rigid Polyurethane Foam with this compound | Porous char structure. researchgate.net | The porous nature can trap volatile gases, further inhibiting combustion. |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanometer-scale features of materials. youtube.comnanocomposix.com TEM is particularly valuable for characterizing nano-sized this compound or for examining the nanostructure of the char residue.

Research on the synthesis of nano melamine phosphate has employed TEM to characterize the morphology and size of the resulting particles. researchgate.net These analyses confirm the successful synthesis of nanoparticles and provide data on their size distribution and shape, which are critical parameters influencing their performance as flame retardant additives. researchgate.net TEM has also been used to prove the successful insertion of melamine cyanurate into montmorillonite sheets, a system designed to inhibit phosphine emission from aluminum hypophosphite. mdpi.com

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. researchgate.net It provides information on the arrangement of atoms within a crystal lattice, allowing for phase identification and the determination of crystallographic parameters.

The crystal structure of melaminium dihydrogenpyrophosphate, a precursor to melamine polyphosphate, has been determined using X-ray powder diffraction data. researchgate.netfigshare.com This analysis revealed the arrangement of melaminium cations and dihydrogenpyrophosphate anions and the extensive hydrogen-bonding network that stabilizes the crystal structure. researchgate.net Such studies are foundational for understanding the thermal decomposition pathway, as the initial crystal structure influences the subsequent chemical reactions. acs.org The comparison of the XRD patterns of melamine polyphosphate with its precursors, melaminium orthophosphate and melaminium dihydrogenpyrophosphate, provides insight into the endothermic dehydration processes that occur during its formation. acs.org

Interactive Data Table: Crystallographic Data for a Related Melamine Phosphate Compound

| Compound | Crystal System | Space Group | Key Structural Features |

| Melaminium Dihydrogenpyrophosphate | Monoclinic | P2₁/c | Layers of melaminium cations and dihydrogenpyrophosphate anions linked by extensive hydrogen bonding. researchgate.net |

Electron Probe Microanalysis (EPMA) is a quantitative analytical technique used to determine the elemental composition of small, specific areas of a sample. rice.edu By scanning a focused electron beam across the surface, it can generate elemental maps that visualize the distribution of different elements. uoregon.eduresearchgate.net

While specific EPMA studies focused solely on this compound are not prevalent in the reviewed literature, the technique is highly applicable for analyzing the elemental distribution within the char residue of flame-retarded polymers. For instance, EPMA could be used to map the distribution of phosphorus, nitrogen, and carbon in the char. This would provide direct evidence of the formation of a phosphorus-rich protective layer at the surface, which is a key aspect of the condensed-phase flame retardant mechanism. The technique's ability to perform quantitative analysis at micrometer-scale spots would allow for the precise determination of the elemental composition of different phases within the char. rice.edu

Compositional and Elemental Analysis

Determining the precise elemental composition of this compound is essential for confirming its stoichiometry and purity. Several analytical techniques are available for this purpose.

CHNS elemental analysis is a standard method for determining the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. rsc.orgelementar.com The technique involves the combustion of the sample in an oxygen-rich environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂). rsc.org For this compound (C₃H₁₀N₆O₇P₂), the theoretical elemental composition can be calculated and compared with experimental results to verify the compound's purity.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting trace and ultra-trace elements in a sample. It is particularly useful for identifying and quantifying metallic impurities that may be present in this compound from the manufacturing process.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, provides qualitative and semi-quantitative elemental analysis of a sample. acs.orgmem-lab.fr When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays for the elements present. jhna.org EDX analysis of the char from materials containing this compound can confirm the presence and distribution of key elements like carbon, nitrogen, and phosphorus, corroborating the findings from other techniques and contributing to a comprehensive understanding of the flame retardant mechanism. mdpi.com For example, EDX analysis has been used to show the distribution of C, N, Cu, and O elements on the surface of CuO/g-C₃N₄ nanocomposites. mdpi.com

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Weight % | Analytical Technique |

| Carbon | C | 11.84 | CHNS Analysis |

| Hydrogen | H | 3.31 | CHNS Analysis |

| Nitrogen | N | 27.63 | CHNS Analysis |

| Oxygen | O | 36.82 | By difference or direct O analysis |

| Phosphorus | P | 20.37 | ICP-MS or other methods |

Note: The molecular formula of this compound is C₃H₁₀N₆O₇P₂.

Gas Phase Product Analysis (e.g., TGA-FTIR Coupling)

Thermogravimetric analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is a powerful technique for identifying the gaseous products evolved during the thermal decomposition of this compound. As the material is heated in the TGA, the evolved gases are transferred to an FTIR gas cell for real-time analysis.

Studies on melamine phosphates, including this compound, reveal a multi-step decomposition process. The initial stages involve the condensation of orthophosphate to pyrophosphate and subsequently to polyphosphate, typically occurring between 250°C and 330°C, with the release of water. d-nb.info At temperatures above 300°C, the melamine ring begins to decompose. d-nb.info

TGA-FTIR analysis of materials containing melamine polyphosphate (MPP), a closely related compound, shows the release of several key gaseous products during thermal degradation. These include:

Ammonia (NH₃): A primary decomposition product from the melamine structure.

Carbon Dioxide (CO₂): Resulting from the oxidation of the carbon-containing triazine ring.

Water (H₂O): Released during the condensation of phosphate groups and decomposition.

The release of these non-combustible gases contributes to the flame retardant action of this compound by diluting the flammable gases and oxygen in the gas phase. researchgate.net The specific decomposition temperatures and the relative abundance of the evolved gases can be influenced by the presence of other additives or the polymer matrix in which this compound is incorporated. ncsu.edu

Table 1: Gaseous Products Identified during Thermal Decomposition of Melamine Phosphates via TGA-FTIR

| Gaseous Product | Chemical Formula | Key Role in Flame Retardancy |

| Ammonia | NH₃ | Dilutes flammable gases and oxygen |

| Carbon Dioxide | CO₂ | Dilutes flammable gases and oxygen |

| Water | H₂O | Cools the substrate and dilutes gases |

Dust Explosion Suppression Mechanism Investigations

This compound and its polyphosphate counterpart are investigated for their effectiveness in suppressing combustible dust explosions, such as those involving aluminum or acrylonitrile-butadiene-styrene (ABS) dust. researchgate.netresearchgate.netnih.gov The suppression mechanism is multifaceted, involving actions in both the condensed phase (solid particles) and the gas phase.

Condensed Phase Action:

Promotion of Char Formation: The addition of melamine polyphosphate to ABS dust promotes the formation of a dense carbonaceous char layer on the surface of the particles. researchgate.net This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

Formation of Protective Coatings: In the case of aluminum dust, the explosion residues when suppressed with melamine polyphosphate consist of aluminum oxide (Al₂O₃), high-boiling-point products from melamine decomposition, and condensed phosphates. nih.gov These condensed phosphates can coat the aluminum particles, reducing their vaporization rate and hindering their reaction with oxidizers. nih.gov

Gas Phase Action:

Release of Inert Gases: The thermal decomposition of this compound releases inert gases such as ammonia (NH₃), carbon dioxide (CO₂), and water vapor (H₂O). researchgate.net These gases dilute the concentration of oxygen in the surrounding atmosphere, making it more difficult for the dust cloud to ignite and sustain a flame. researchgate.net

Heat Absorption: The decomposition of the melamine ring is an endothermic process, meaning it absorbs heat from the surroundings. d-nb.info This heat absorption helps to cool the environment and reduce the energy available for the propagation of the explosion.

The effectiveness of this compound as a dust explosion suppressant is often dependent on its concentration. While higher concentrations generally lead to better suppression, at lower concentrations, the exothermic reactions of the suppressant itself could potentially increase the explosion pressure. researchgate.netnih.gov

Table 2: Summary of Dust Explosion Suppression Mechanisms of Melamine Phosphates

| Phase | Mechanism | Description |

| Condensed | Char Formation | Creates an insulating barrier on combustible particles. researchgate.net |

| Condensed | Protective Coating | Forms a layer of condensed phosphates on metal dust particles. nih.gov |

| Gas | Inert Gas Dilution | Releases NH₃, CO₂, and H₂O to reduce oxygen concentration. researchgate.net |

| Gas | Endothermic Decomposition | Absorbs heat from the surroundings, cooling the system. d-nb.info |

Chromatographic Techniques for Related Compounds (e.g., HPLC-DAD, UPLC-MS-MS)

While direct chromatographic analysis of the polymeric this compound is complex, techniques like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS) are extensively used for the analysis of its constituent molecules and related triazine compounds, such as melamine, cyanuric acid, ammeline, and ammelide. waters.com These methods are crucial for quality control, stability studies, and detecting potential contaminants or degradation products.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

This technique is a robust and cost-effective method for quantifying melamine and related compounds, particularly at higher concentrations. waters.comsemanticscholar.org

Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining these polar compounds. semanticscholar.orgresearchgate.net

A common mobile phase consists of a mixture of acetonitrile and a buffer, such as an acetate buffer. semanticscholar.org Detection is typically carried out at a wavelength around 220 nm. semanticscholar.org

HPLC-DAD methods have been successfully validated for the determination of melamine in various matrices, demonstrating good accuracy and reliability for routine analysis. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS):

UPLC-MS-MS offers significantly higher sensitivity and specificity compared to HPLC-DAD, allowing for the detection and quantification of melamine and its derivatives at parts-per-billion (ppb) levels. waters.com

This method is ideal for trace-level analysis and confirmation of results. The use of tandem mass spectrometry provides structural information, enhancing the confidence in compound identification.

The high resolution and speed of UPLC allow for rapid analysis, with run times often under two minutes. waters.com

Methods have been developed for the simultaneous analysis of melamine, cyanuric acid, and other related compounds in complex matrices like pet food and various water samples. mdpi.com